MBX-4132
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Overview
Description
MBX-4132 is a member of a chemical class called oxadiazoles. It is known for its antibacterial properties, particularly its ability to inhibit trans-translation by binding to the bacterial ribosome. This compound has shown promise in treating infections caused by multi-drug resistant bacteria, such as Neisseria gonorrhoeae .
Preparation Methods
Synthetic Routes and Reaction Conditions
MBX-4132 is synthesized through a series of chemical reactions involving the formation of the oxadiazole ring. The synthetic route typically involves the reaction of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
MBX-4132 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve the use of solvents like DMSO and controlled temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
MBX-4132 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of oxadiazoles and their derivatives.
Biology: Investigated for its antibacterial properties and its ability to inhibit trans-translation in bacteria.
Medicine: Explored as a potential treatment for infections caused by multi-drug resistant bacteria, such as Neisseria gonorrhoeae.
Industry: Utilized in the development of new antibacterial agents and as a reference compound in drug discovery
Mechanism of Action
MBX-4132 exerts its effects by binding to the bacterial ribosome and inhibiting the trans-translation pathway. This pathway is essential for bacterial protein synthesis and survival. By blocking this pathway, this compound effectively disrupts protein synthesis, leading to bacterial cell death. The compound specifically targets the peptidyl-transfer center of the ribosome, altering the conformation of ribosomal protein bL27 .
Comparison with Similar Compounds
MBX-4132 is unique in its ability to inhibit trans-translation, a pathway not targeted by many other antibiotics. Similar compounds include other oxadiazoles like KKL-35 and HSGN-94, which also inhibit trans-translation but may have different molecular targets or mechanisms of action. This compound stands out due to its high potency and stability, making it a promising candidate for further development .
List of Similar Compounds
- KKL-35
- HSGN-94
- HSGN-220
- HSGN-218
- HSGN-144
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-15-7-5-13(6-8-15)16-21-22-17(25-16)20-18(24)23-10-9-12-3-1-2-4-14(12)11-23/h1-8H,9-11H2,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHWSOOZCIJFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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